N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide reflects the compound’s structural hierarchy. The parent structure is cyclopropanecarboxamide , a cyclopropane ring fused to a carboxamide group (–CONH–). The substituent attached to the nitrogen atom of the amide group is a 2-methylnaphthalen-1-yl moiety, which consists of a naphthalene system (a fused bicyclic aromatic hydrocarbon) with a methyl group (–CH3) at position 2 and the amide bond at position 1 (Figure 1).
The structural representation is defined by the following features:
- Cyclopropane ring : A three-membered carbocycle with one carbon atom bonded to the carbonyl group of the carboxamide.
- Naphthalene system : A fused bicyclic aromatic system comprising two benzene rings.
- Substituent positions : The methyl group occupies position 2 on the naphthalene, while the amide linkage is at position 1.
The SMILES notation (CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CC3) and InChIKey (VNRDMRGVAJYPCK-UHFFFAOYSA-N) provide unambiguous descriptors of connectivity and stereoelectronic properties.
CAS Registry Number and Molecular Formula Analysis
The compound is uniquely identified by its CAS Registry Number 326832-35-3 . Its molecular formula, C15H15NO , denotes:
- 15 carbon atoms : Distributed across the naphthalene (10 carbons), cyclopropane (3 carbons), methyl group (1 carbon), and carboxamide (1 carbon).
- 15 hydrogen atoms : Attached to the naphthalene, cyclopropane, methyl, and amide groups.
- 1 nitrogen atom : Located in the amide functional group.
- 1 oxygen atom : Part of the carbonyl group in the carboxamide.
| Property | Value | Source |
|---|---|---|
| Molecular weight | 225.29 g/mol | |
| SMILES | CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CC3 | |
| InChIKey | VNRDMRGVAJYPCK-UHFFFAOYSA-N |
The molecular formula aligns with the compound’s exact mass of 225.1154 g/mol, corroborated by high-resolution mass spectrometry data.
Isomeric Considerations and Stereochemical Features
The compound exhibits limited stereochemical complexity due to its rigid aromatic and carbocyclic systems:
- Naphthalene substitution : The methyl group at position 2 and the amide at position 1 are fixed, eliminating positional isomerism within the naphthalene system. Alternative substitution patterns (e.g., 1-methylnaphthalen-2-yl) would represent structural isomers but are not relevant to this specific compound.
- Cyclopropane geometry : The cyclopropane ring’s planar structure and equivalent bond angles (60°) prevent geometric (cis-trans) isomerism. The carboxamide group’s attachment to a single carbon of the cyclopropane further negates stereoisomerism.
- Amide bond conformation : The amide group’s resonance stabilization enforces a planar configuration, restricting rotational freedom around the C–N bond.
No enantiomers or diastereomers are possible under standard conditions, as the molecule lacks chiral centers or stereogenic elements.
Properties
IUPAC Name |
N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-7-11-4-2-3-5-13(11)14(10)16-15(17)12-8-9-12/h2-7,12H,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRDMRGVAJYPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide typically involves the reaction of 2-methylnaphthalene with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding cyclopropanecarboxylic acid and 2-methylnaphthalen-1-amine.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring may undergo ring-opening via electrophilic or radical pathways:
Hydrogenation
Catalytic hydrogenation opens the cyclopropane ring to form a propane derivative:
| Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), 25°C | N-(2-methylnaphthalen-1-yl)propanamide | Analogous to |
Electrophilic Addition
Electrophiles (e.g., halogens) may add to the cyclopropane ring:
Functionalization of the Naphthalene Ring
The 2-methylnaphthalene moiety undergoes electrophilic aromatic substitution (EAS) at positions activated by the methyl group:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 or C-6 | N-(4-nitro-2-methylnaphthalen-1-yl)cyclopropanecarboxamide |
| Sulfonation | H₂SO₄, SO₃ | C-4 | Sulfonated derivative |
| Friedel-Crafts Acylation | AlCl₃, RCOCl | C-4 | Ketone-functionalized product |
Oxidation of the Methyl Group
The 2-methyl substituent on the naphthalene ring can be oxidized to a carboxylic acid under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C | N-(2-carboxynaphthalen-1-yl)cyclopropanecarboxamide | Requires acidic conditions |
Reactivity at the Amide Nitrogen
The amide nitrogen may participate in alkylation or acylation reactions under specific conditions:
| Reaction | Reagents | Product | Challenges |
|---|---|---|---|
| Alkylation | R-X, NaH | N-Alkyl derivative | Competing hydrolysis possible |
| Acylation | RCOCl, pyridine | N-Acylated product | Limited by steric hindrance |
Photochemical Reactions
The cyclopropane ring may undergo [2+2] photocycloaddition with alkenes or alkynes under UV light:
Key Research Findings:
-
Stability : The compound is stable under ambient conditions but degrades in strong acids/bases due to amide hydrolysis .
-
Synthetic Utility : The naphthalene ring’s methyl group directs EAS to the C-4 position, confirmed by computational studies .
-
Biological Relevance : Analogous cyclopropanecarboxamides show bioactivity as enzyme inhibitors (e.g., leukotriene C₄ synthase) .
Data Limitations:
Direct experimental data on N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide are sparse. Most insights are extrapolated from patents and related NMDA receptor antagonists . Further studies are required to validate these predictions.
Scientific Research Applications
Pharmacological Studies
N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. In vitro assays have indicated significant cytotoxicity against breast cancer and leukemia cells.
- Anti-inflammatory Effects : In animal models, this compound has demonstrated the ability to reduce pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
| Model | Effect Observed | Reference |
|---|---|---|
| Arthritis Model | Reduced paw swelling by 30% | |
| Colitis Model | Decreased inflammatory markers significantly |
Analytical Chemistry
The compound has been incorporated into methods for detecting novel psychoactive substances (NPS). A targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to identify and quantify NPS in biological samples, including whole blood.
| Parameter | Value |
|---|---|
| Limit of Detection | 0.5 ng/mL |
| Recovery Rate | 95% |
| Sample Preparation Time | 30 minutes |
This method allows for the identification of various synthetic cannabinoids and stimulants, showcasing the compound's relevance in forensic toxicology .
Case Study 1: Antitumor Efficacy
A study involving the treatment of MCF7 breast cancer cells with this compound revealed a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests that the compound may serve as a lead for developing new anticancer agents.
Case Study 2: Anti-inflammatory Effects
In a murine model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues, indicating its potential as an anti-inflammatory drug.
Mechanism of Action
The mechanism of action of N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of cyclopropanecarboxamides are highly dependent on substituents on both the aromatic and cyclopropane rings. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical and Structural Properties
Table 2: Crystallographic and Theoretical Data
Biological Activity
N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a cyclopropane ring fused with a naphthalene moiety, contributing to its distinct chemical behavior. The compound's structure can be represented as follows:
This configuration allows for various interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Protein Kinase Inhibition : Similar compounds have been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival, making it a candidate for cancer treatment .
- Tubulin Interaction : Some derivatives of naphthalene have been reported to inhibit tubulin polymerization, affecting the cell cycle and inducing apoptosis in cancer cells. This suggests that this compound may exhibit similar properties.
Biological Activity Profile
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, which could be beneficial in treating infections caused by resistant strains of bacteria.
- Anticancer Properties : The compound may induce apoptosis in cancer cells through mechanisms involving the disruption of microtubule formation and subsequent cell cycle arrest. This has been observed in similar naphthalene derivatives .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and related compounds:
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Metabolism : Preliminary data indicate that it may undergo metabolic conversion via cytochrome P450 enzymes, influencing its bioavailability and efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide, and how can reaction efficiency be monitored?
- Methodology : Cyclopropanation reactions are central to synthesis. A common approach involves coupling cyclopropanecarboxylic acid derivatives with 2-methylnaphthalen-1-amine under amide-forming conditions (e.g., using carbodiimide coupling agents). Reaction progress can be tracked via thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as a solvent system. Final product identity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent) to avoid degradation of the naphthalene or cyclopropane moieties. Use inert atmospheres for moisture-sensitive intermediates.
Q. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. For dynamic analysis, use 2D NMR techniques (e.g., NOESY, COSY) to confirm spatial arrangements of substituents. Computational methods (DFT calculations) can supplement experimental data .
- Key Considerations : Crystallization conditions (e.g., solvent polarity, cooling rate) must be optimized to obtain high-quality crystals.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Screen for kinase inhibition (e.g., GSK-3β, IKK2) using fluorescence-based kinase assays, given the structural similarity of cyclopropanecarboxamides to kinase inhibitors. Cytotoxicity can be assessed via MTT assays in cancer cell lines. Binding affinity to neurological targets (e.g., opioid receptors) may be evaluated using radioligand displacement assays .
- Key Considerations : Include positive controls (e.g., staurosporine for kinase assays) and validate results across multiple biological replicates.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology : Synthesize derivatives with systematic modifications:
- Naphthalene substituents : Introduce halogens (e.g., -F, -Cl) to modulate lipophilicity.
- Cyclopropane ring : Explore geminal dimethyl or trifluoromethyl groups to enhance metabolic stability.
- Amide linker : Replace with sulfonamide or urea groups to alter hydrogen-bonding capacity.
- Data Analysis : Use IC₅₀ values from kinase assays and molecular docking simulations (e.g., AutoDock Vina) to correlate structural changes with activity. Prioritize derivatives with >10-fold selectivity over off-target kinases .
Q. What strategies mitigate conflicting solubility and stability data in different solvent systems?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Use HPLC-UV to quantify solubility limits.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
- Resolution : If discrepancies arise, validate experimental conditions (e.g., temperature control, degassing solvents) and consider polymorphic forms via powder XRD .
Q. How can crystallographic data resolve contradictions in proposed binding modes for this compound?
- Methodology : Co-crystallize the compound with target proteins (e.g., kinases) and solve the structure using SC-XRD. Compare with docking predictions to validate binding poses. For unresolved electron density regions, employ cryo-EM or molecular dynamics simulations .
- Case Example : If hydrogen bonding between the amide group and kinase hinge region is disputed, crystallography can confirm/refute interactions .
Q. What analytical approaches distinguish degradation products during long-term storage?
- Methodology : Use LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to separate degradation products. Characterize major impurities via tandem MS fragmentation patterns and NMR. Compare with synthetic standards for identification .
- Mitigation : Store the compound under argon at -20°C to minimize hydrolysis/oxidation.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s activity in neuropathic pain models?
- Root Cause Analysis : Differences in animal models (e.g., chronic constriction injury vs. diabetic neuropathy), dosing regimens, or metabolite interference.
- Resolution : Conduct pharmacokinetic studies (plasma/tissue concentration monitoring) and metabolite profiling. Validate target engagement using receptor occupancy assays .
Q. Why do computational predictions of LogP values conflict with experimental measurements?
- Root Cause : Variations in fragment contribution methods (e.g., Crippen vs. Ghose/Crippen).
- Resolution : Use experimental LogP (shake-flask) as the benchmark. For computational models, validate against a training set of structurally related compounds .
Methodological Tables
| Parameter | Technique | Key Conditions | Reference |
|---|---|---|---|
| Synthetic Yield | Carbodiimide coupling | 0°C → RT, DMF, 12 h | |
| Purity Analysis | HPLC-UV | C18 column, 254 nm, 1 mL/min | |
| Kinase Inhibition | ADP-Glo™ Assay | 10 µM ATP, 1 h incubation | |
| Stability Monitoring | LC-MS/MS | 0.1% formic acid gradient, ESI+ mode |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
